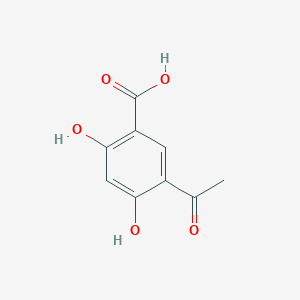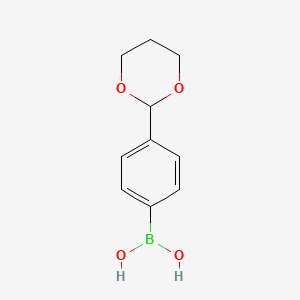
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 1,3-dioxane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenol derivatives.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronic esters.
Substitution: Halogenated phenyl derivatives.
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Protective Groups: Used as protective groups in carbohydrate chemistry for selective functionalization.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules and potential therapeutic agents.
Sensing Applications: Employed in the development of sensors for detecting diols and other analytes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional properties.
Material Science: Applied in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions .
Comparación Con Compuestos Similares
4-Formylphenylboronic Acid: Used in similar applications but has different reactivity due to the formyl group.
4-Aminophenylboronic Acid: Another similar compound with an amino group, used in the synthesis of biologically active molecules.
Uniqueness: (4-(1,3-Dioxan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxane moiety, which imparts specific steric and electronic properties that influence its reactivity and applications. This makes it particularly useful in selective functionalization reactions and in the development of advanced materials .
Propiedades
Número CAS |
254454-02-9 |
|---|---|
Fórmula molecular |
C10H13BO4 |
Peso molecular |
208.02 g/mol |
Nombre IUPAC |
[4-(1,3-dioxan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10,12-13H,1,6-7H2 |
Clave InChI |
IEDDNAYSUZSUNT-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)
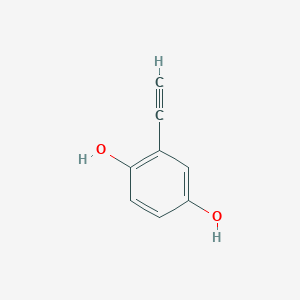
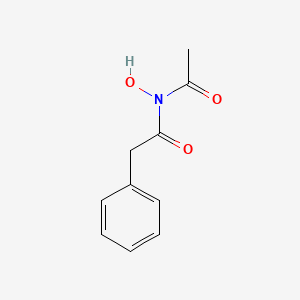
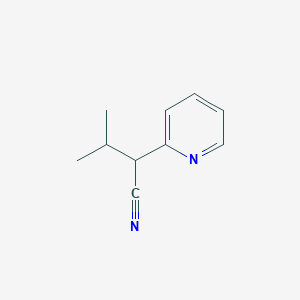
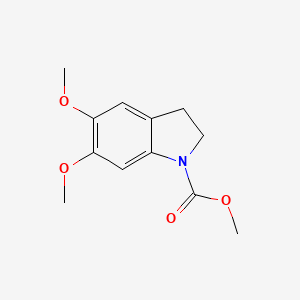
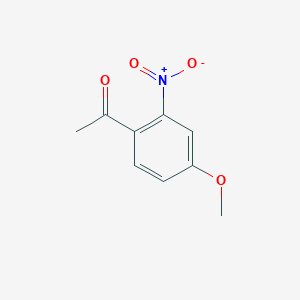

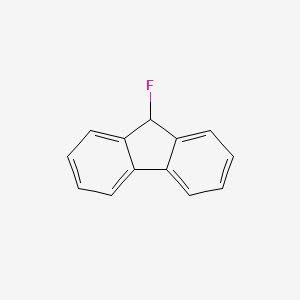
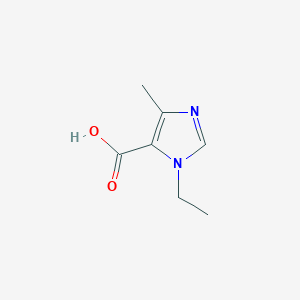

![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)


